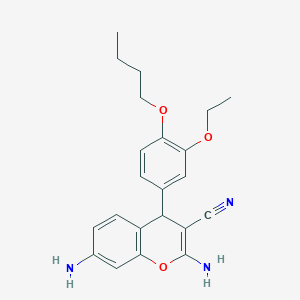![molecular formula C20H20F3N3O2S B254504 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide](/img/structure/B254504.png)
4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide binds to the ATP-binding site of BTK, thereby inhibiting its activity. This inhibition leads to the suppression of downstream signaling pathways involved in B cell activation and proliferation. 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide has also been shown to inhibit the activity of other kinases such as interleukin-2-inducible T cell kinase (ITK) and Tec kinase, which are involved in T cell activation and proliferation.
Biochemical and Physiological Effects:
4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide has been shown to have potent anti-proliferative and anti-inflammatory effects in vitro and in vivo. It has been shown to inhibit the proliferation of B cells and T cells, as well as the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide has also been shown to inhibit the growth of B cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) in preclinical models.
実験室実験の利点と制限
4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have potent and specific inhibitory effects on BTK and other kinases involved in B and T cell activation. However, 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide also has some limitations. It has poor solubility in water, which can limit its use in in vivo studies. It also has a relatively short half-life, which can affect its efficacy in long-term studies.
将来の方向性
4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide has several potential future directions for research. One area of interest is the development of more potent and selective BTK inhibitors that can overcome the limitations of 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide. Another area of interest is the combination of BTK inhibitors with other targeted therapies for the treatment of B cell malignancies and autoimmune disorders. Additionally, the role of BTK inhibitors in modulating the immune response in infectious diseases such as COVID-19 is an area of active research.
合成法
The synthesis of 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide involves the reaction of 2-methyl-7-(trifluoromethyl)quinoline-4-amine with N-propylbenzenesulfonamide. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final product.
科学的研究の応用
4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the regulation of B cell receptor signaling. This inhibition leads to the suppression of B cell proliferation and the production of inflammatory cytokines, making it a promising target for the treatment of B cell malignancies, autoimmune disorders, and inflammatory diseases.
特性
製品名 |
4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide |
|---|---|
分子式 |
C20H20F3N3O2S |
分子量 |
423.5 g/mol |
IUPAC名 |
4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C20H20F3N3O2S/c1-3-10-24-29(27,28)16-7-5-15(6-8-16)26-18-11-13(2)25-19-12-14(20(21,22)23)4-9-17(18)19/h4-9,11-12,24H,3,10H2,1-2H3,(H,25,26) |
InChIキー |
GJLNZGROGMAERZ-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC(=C3)C(F)(F)F)C |
正規SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC(=C2)C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-3-ethyl-N-{3-[(methylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B254423.png)
![2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid](/img/structure/B254424.png)
![3-{2-(4-chlorophenyl)-3-[(4-chlorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}propanoic acid](/img/structure/B254425.png)




![2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide](/img/structure/B254434.png)
![Ethyl 4-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B254435.png)
![1'-butyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254437.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254438.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B254439.png)
![5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B254440.png)
![5-bromo-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B254447.png)